6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
Description
6-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amine group. The compound’s structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a difluoromethyl group at position 6 and a methyl group at position 2. The benzodioxin subunit is a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug candidates .
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKPUVOLQCRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structure incorporates a difluoromethyl group and a benzodioxin moiety, which may contribute to its unique pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Its IUPAC name is this compound.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted that a related compound selectively inhibited the proliferation of cancer cells expressing folate receptors and proton-coupled folate transporters (PCFT), demonstrating enhanced potency against human tumor cells compared to other agents .
In vivo studies using SCID mice with IGROV1 tumors showed that this compound was more efficacious than comparative agents, suggesting its potential as a therapeutic candidate in cancer treatment .
The proposed mechanism involves selective membrane transport facilitated by folate receptors and PCFT, leading to the inhibition of enzymes critical for nucleotide synthesis. Specifically, the compound was found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase), resulting in the depletion of ATP pools within cells . This mechanism underlines its effectiveness in targeting rapidly dividing cancer cells.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study (Cell Lines) | Compound selectively inhibited proliferation in KB and IGROV1 human tumor cells. |
| In Vivo Study (SCID Mice) | Demonstrated superior antitumor efficacy compared to standard treatments. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group and the benzodioxin structure appears to enhance its interaction with biological targets. Variations in the length of bridging atoms in related compounds have shown that certain configurations yield better selectivity and potency against tumor cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other difluoromethylated compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-(Difluoromethyl)phenanthridine | Moderate antitumor activity | Different core structure |
| Difluoromethylated quinones | Varies based on substitutions | Known for redox activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and biological activities.
Key Structural and Functional Differences
Core Heterocycle :
- The target compound features a pyrimidine ring, which is distinct from sulfonamides , pyrroles , or coumarins in other analogs. Pyrimidines are often associated with nucleic acid synthesis interference or kinase inhibition, suggesting divergent mechanistic pathways compared to sulfonamide-based enzyme inhibitors.
Substituent Effects: The difluoromethyl group at position 6 may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methyl or chlorophenyl groups in sulfonamides ). aureus and P. aeruginosa .
Biological Activity Trends :
- Anti-inflammatory activity is prominent in benzodioxin-linked acetic acids and pyrrole derivatives , but the target pyrimidine’s activity remains speculative.
- Enzyme inhibition (e.g., lipoxygenase , acetylcholinesterase ) is common in sulfonamide derivatives, whereas pyrimidines may target kinases or growth factor receptors.
Research Findings and Limitations
- Synthetic Feasibility : Benzodioxin-amine intermediates (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) are readily synthesized via reactions with sulfonyl chlorides or alkyl halides under basic conditions . The target compound could follow similar coupling strategies with a pyrimidine chloride.
- Bioactivity Gaps: No direct evidence exists for the target compound’s antibacterial or anti-inflammatory properties. Structural analogs suggest that electron-withdrawing groups (e.g., difluoromethyl) may improve target binding but require empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
